molecular formula C10H9NOS B8593234 (5-Phenylthiazol-4-yl)methanol

(5-Phenylthiazol-4-yl)methanol

Cat. No. B8593234
M. Wt: 191.25 g/mol
InChI Key: NBXAYGSULDTMSS-UHFFFAOYSA-N
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Patent
US07265246B2

Procedure details

Prepare a cold (0° C.) solution of 5-phenylthiazole-4-carboxylic acid ethyl ester (3.0 g, 12.9 mmol) in tetrahydrofuran (150 mL). Add LiAlH4 (488 mg, 12.9 mmol). Allow the reaction to slowly warm to room temperature and stir for 3 hours. Quench with water (25 mL) and filter through Celite®. Concentrate the filtrate in vacuo to a residue. Chromatograph (silica gel, 3:7 hexane/ethyl acetate) to afford (5-phenylthiazol-4-yl)methanol (1.4 g). 1H NMR (CDCl3) δ 8.75 (s, 1H), 7.40-7.55 (m, 5H), 4.80 (d, J=4 Hz, 2H), 3.15-3.22 (m, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
488 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[CH:8][S:9][C:10]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1>[C:11]1([C:10]2[S:9][CH:8]=[N:7][C:6]=2[CH2:4][OH:3])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=CSC1C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
488 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Quench with water (25 mL)
FILTRATION
Type
FILTRATION
Details
filter through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate in vacuo to a residue

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(N=CS1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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